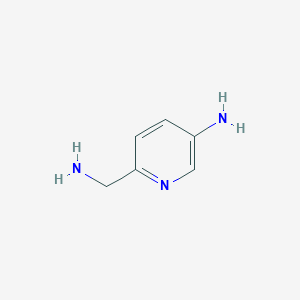

6-(Aminomethyl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDAMOUNDLMYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616385 | |

| Record name | 6-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-03-9 | |

| Record name | 6-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Aminomethyl)pyridin-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] Among the vast landscape of pyridine derivatives, 6-(aminomethyl)pyridin-3-amine emerges as a versatile building block, offering multiple points for chemical modification. This guide provides a comprehensive technical overview of this compound, from its synthesis and detailed characterization to its potential applications in the rational design of novel therapeutics. As a Senior Application Scientist, the insights presented herein are curated to bridge the gap between theoretical knowledge and practical laboratory application, empowering researchers to leverage the full potential of this valuable chemical entity.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design. These properties govern its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 771574-03-9 | [2][3] |

| Molecular Formula | C₆H₉N₃ | [4] |

| Molecular Weight | 123.16 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Appearance | Solid (predicted) | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [5][6] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding nitrile precursor, 6-cyano-pyridin-3-amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation.[7][8]

Workflow for the Synthesis of this compound

Figure 1: General workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol is a representative procedure for the reduction of a pyridine nitrile to the corresponding aminomethylpyridine.[8]

Materials:

-

6-Cyano-pyridin-3-amine

-

Raney Nickel (50% slurry in water)

-

Methanol

-

Ammonia solution (7N in methanol)

-

Hydrogen gas

-

Celite®

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, suspend 6-cyano-pyridin-3-amine in a solution of methanol and aqueous ammonia. The ammonia is crucial for preventing the formation of secondary and tertiary amine byproducts.[9]

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the reaction mixture under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product of high purity.

Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound provide valuable information for its identification.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the two amine groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern.[7]

-

Aromatic Protons (H-2, H-4, H-5): These protons will appear in the downfield region, typically between 6.0 and 8.5 ppm. The exact chemical shifts and multiplicities will depend on the electronic environment and coupling with neighboring protons.

-

Methylene Protons (-CH₂-): The two protons of the aminomethyl group are expected to appear as a singlet or a multiplet in the range of 3.5-4.5 ppm.

-

Amine Protons (-NH₂): The protons of the two amine groups will likely appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Pyridine Carbons: The five carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 100 and 160 ppm.

-

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear in the range of 40-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 123.16. The fragmentation pattern can provide further structural information. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as the C=C and C=N bonds of the pyridine ring.[11][12]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (primary amines) | 3300-3500 (two bands) |

| N-H Bend (primary amines) | 1590-1650 |

| C-N Stretch (aromatic amines) | 1250-1335 |

| C=C and C=N Stretch (pyridine ring) | 1400-1600 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The retention time and peak purity can be used to confirm the identity and assess the purity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in drug discovery due to its structural features that allow for diverse chemical modifications. The presence of two primary amine groups provides opportunities for the introduction of various substituents to explore structure-activity relationships (SAR).

As a Scaffold for Kinase Inhibitors

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms in the pyridine ring and the amino substituents can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[13] Derivatives of this compound can be synthesized to target specific kinases implicated in diseases such as cancer and inflammatory disorders.

In the Synthesis of Bioactive Heterocycles

The amine functionalities of this compound can serve as nucleophiles in a variety of chemical reactions to construct more complex heterocyclic systems. These heterocycles can be designed to interact with a wide range of biological targets.

Workflow for a Medicinal Chemistry Campaign

Figure 2: A representative workflow illustrating the use of the this compound scaffold in a drug discovery campaign.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is predicted to be a skin and eye irritant.[5] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive scaffold for the generation of diverse chemical libraries. The comprehensive characterization data and protocols provided in this guide are intended to facilitate its use in the laboratory and accelerate the discovery of new therapeutic agents.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. 771574-03-9|this compound|BLD Pharm [bldpharm.com]

- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 8. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 9. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-(Aminomethyl)pyridin-3-amine (CAS No. 771574-03-9): A Versatile Scaffold for Kinase Inhibitor Discovery

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has identified privileged scaffolds—molecular frameworks that consistently demonstrate bioactivity across various targets. Among these, the aminopyridine core has emerged as a cornerstone in the design of kinase inhibitors. This guide provides a comprehensive technical overview of 6-(Aminomethyl)pyridin-3-amine (CAS No. 771574-03-9), a strategic building block for the synthesis of next-generation kinase inhibitors and other bioactive molecules. We will delve into its chemical properties, synthesis, and, most critically, its application in drug discovery, supported by detailed experimental insights and protocols.

Physicochemical Properties and Structural Attributes

This compound is a disubstituted pyridine characterized by an amino group at the 3-position and an aminomethyl group at the 6-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for creating diverse chemical libraries.

Chemical Structure and Identification

-

CAS Number: 771574-03-9

-

IUPAC Name: this compound

-

Synonyms: 5-Amino-2-(aminomethyl)pyridine

-

Molecular Formula: C₆H₉N₃

-

Molecular Weight: 123.16 g/mol

Physicochemical Data Summary

Precise experimental data for this compound is not extensively published. However, we can infer its likely properties from its structural isomer, 3-(aminomethyl)pyridine, and general chemical principles.

| Property | Predicted/Inferred Value | Reference (for isomer 3-(aminomethyl)pyridine) |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | Data not available (Isomer: -21 °C) | [2] |

| Boiling Point | Data not available (Isomer: 73-74 °C @ 1 mmHg) | [2] |

| Density | Data not available (Isomer: 1.062 g/mL at 25 °C) | [2] |

| Solubility | Expected to be soluble in water, methanol, and DMSO. | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the catalytic reduction of 5-amino-2-cyanopyridine. This transformation is a classic example of nitrile reduction to a primary amine, a cornerstone reaction in organic synthesis.

Synthetic Pathway Overview

The synthesis is a single-step reduction of the nitrile functionality of the readily available 5-amino-2-cyanopyridine. The choice of catalyst and reaction conditions is critical to ensure high yield and prevent side reactions.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 5-amino-2-cyanopyridine using Raney® Nickel, a highly effective catalyst for nitrile hydrogenation[3][4].

Materials:

-

5-Amino-2-cyanopyridine

-

Raney® Nickel (50% slurry in water)

-

Methanol (anhydrous)

-

Ammonia solution (e.g., 7N in methanol)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry with deionized water three times, followed by three washes with anhydrous methanol to remove residual water and alkali.

-

Reaction Setup: To a high-pressure autoclave, add 5-amino-2-cyanopyridine (1.0 eq) and anhydrous methanol. Add the ammonia solution in methanol (to suppress the formation of secondary amine byproducts). Finally, carefully add the prepared Raney® Nickel catalyst under a stream of inert gas (e.g., argon or nitrogen).

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 5-50 atm)[5].

-

Reaction: Heat the mixture to a temperature between 70-150 °C with vigorous stirring[5]. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or crystallization to afford pure this compound.

Application in Kinase Inhibitor Drug Discovery

The true value of this compound lies in its role as a versatile building block for synthesizing kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The Aminopyridine Scaffold in Kinase Inhibition

The aminopyridine moiety is a "privileged scaffold" because it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases[6]. The amino group at the 3-position can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The aminomethyl group at the 6-position provides a crucial vector for chemical modification, allowing for the introduction of various functionalities to target other regions of the ATP-binding site and improve potency and selectivity.

Caption: Drug discovery workflow using the target molecule.

Exemplary Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor

The following protocol outlines a general approach for utilizing this compound in the synthesis of a library of potential kinase inhibitors.

Step 1: Acylation of the 3-Amino Group

The 3-amino group is typically more nucleophilic than the aminomethyl group and can be selectively acylated.

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base (e.g., triethylamine or diisopropylethylamine).

-

Cool the mixture in an ice bath and slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

Step 2: Functionalization of the 6-Aminomethyl Group

The newly installed amide directs the next functionalization to the aminomethyl group.

-

The product from Step 1 is reacted with an appropriate aldehyde or ketone under reductive amination conditions (e.g., using sodium triacetoxyborohydride).

-

Alternatively, the aminomethyl group can be acylated or sulfonylated using the corresponding chlorides.

-

These reactions can be performed in parallel in a multi-well plate format to generate a library of diverse compounds.

Biological Evaluation of Synthesized Derivatives

The synthesized library of compounds would then be subjected to a battery of biological assays to identify potent and selective kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: A biochemical assay is used to measure the ability of the synthesized compounds to inhibit the activity of a target kinase (e.g., GSK-3β, CK-1δ)[6]. This is often a fluorescence- or luminescence-based assay that measures the phosphorylation of a substrate peptide.

-

Procedure:

-

The target kinase, a suitable substrate, and ATP are incubated in a buffer solution.

-

The synthesized compounds are added at various concentrations.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

A detection reagent is added that quantifies the amount of phosphorylated substrate or the remaining ATP.

-

The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Protocol: Cell-Based Assays

Compounds that show promising activity in biochemical assays are then evaluated in cell-based assays to assess their effects on cellular processes.

-

Cell Viability Assay (e.g., MTT Assay): This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the compounds.

-

Target Engagement Assays: Techniques like Western blotting can be used to determine if the compound inhibits the phosphorylation of downstream targets of the kinase in cells, confirming its mechanism of action.

Safety and Handling

Conclusion

This compound represents a strategically important and versatile building block in the field of drug discovery, particularly for the development of kinase inhibitors. Its unique substitution pattern provides a robust scaffold for the creation of diverse chemical libraries with the potential to yield potent and selective therapeutic agents. The synthetic route via catalytic hydrogenation of 5-amino-2-cyanopyridine is efficient and scalable. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively utilize this valuable compound in their quest for novel medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]

- 6. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 6-(Aminomethyl)pyridin-3-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Aminomethyl)pyridin-3-amine

This document provides a comprehensive technical guide on the spectroscopic analysis of this compound (CAS No. 771574-03-9).[1][2][3] As a key building block in medicinal chemistry and drug development, rigorous structural confirmation is paramount. This guide is designed for researchers, scientists, and quality control professionals, offering not only reference data but also the underlying scientific rationale and field-proven experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

The structural identity of a molecule is the foundation of its function. In drug development, an unambiguous characterization ensures that biological activity is correctly attributed and that synthesis is reproducible. The following sections are structured to provide a self-validating framework for the analysis of this compound, moving from the atomic nucleus environment (NMR) to functional group vibrations (IR) and finally to molecular mass and fragmentation (MS).

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine derivative featuring a primary aromatic amine at the C3 position and a primary aliphatic amine within a methyl group at the C6 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the presence of both amino groups.

Expertise & Rationale

The pyridine ring creates a distinct electronic environment. The nitrogen atom is electron-withdrawing, generally deshielding adjacent protons (H-2, H-6). However, the two amino groups are electron-donating, which will shield the ring protons and carbons, leading to specific, predictable chemical shifts. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can participate in hydrogen bonding and helps to resolve the N-H proton signals, which might otherwise be broadened or exchange too rapidly in other solvents.

Predicted ¹H NMR Spectroscopic Data

The predicted data below is based on the analysis of similar structures, such as 3-(aminomethyl)pyridine and 6-methylpyridin-3-amine.[4][5][6][7][8]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Number of Protons | Assignment |

| ~7.7 - 7.9 | Doublet (d) | ~2.5 | 1H | H-2 |

| ~7.0 - 7.2 | Doublet (d) | ~8.5 | 1H | H-4 |

| ~6.8 - 7.0 | Doublet of Doublets (dd) | ~8.5, 2.5 | 1H | H-5 |

| ~4.5 - 5.0 | Broad Singlet (br s) | - | 2H | C3-NH₂ |

| ~3.7 - 3.9 | Singlet (s) | - | 2H | CH₂ -NH₂ |

| ~2.5 - 3.5 | Broad Singlet (br s) | - | 2H | CH₂-NH₂ |

Predicted ¹³C NMR Spectroscopic Data

Carbon chemical shifts are highly sensitive to the electronic effects of substituents.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~155 - 158 | C-6 |

| ~140 - 143 | C-2 |

| ~137 - 140 | C-3 |

| ~122 - 125 | C-5 |

| ~120 - 123 | C-4 |

| ~45 - 48 | C H₂-NH₂ |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra of a small molecule.

Protocol Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample should be fully dissolved before transferring to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16 scans are sufficient for a sample of this concentration, with a relaxation delay of 1-2 seconds.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[9]

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Rationale

For this compound, IR is invaluable for confirming the presence of both primary amine types. A primary amine (R-NH₂) typically shows two N-H stretching bands (one symmetric, one asymmetric), while secondary amines show only one, and tertiary amines show none.[11][12] We expect to see characteristic bands for the aromatic N-H, the aliphatic N-H, the C-N bonds, and the pyridine ring itself. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment of Vibrational Mode |

| 3450 - 3300 | Medium-Strong, Sharp (two bands) | N-H asymmetric & symmetric stretching (Aromatic NH₂) |

| 3350 - 3250 | Medium, Sharp (two bands) | N-H asymmetric & symmetric stretching (Aliphatic NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretching (CH₂) |

| 1650 - 1580 | Strong | N-H bending (scissoring) from both NH₂ groups |

| 1600, 1580, 1470 | Strong-Medium | C=C and C=N aromatic ring stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

| 1250 - 1020 | Medium | Aliphatic C-N stretching |

| 910 - 665 | Strong, Broad | N-H wagging |

References for general amine IR absorptions:[11][13][14][15]

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean. Use a swab with isopropanol and wipe dry.

-

Background Collection: Acquire a background spectrum of the empty ATR crystal. This is crucial as it subtracts the absorbance from ambient air (CO₂, H₂O) and the crystal itself from the final sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the ATR pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient to produce a high signal-to-noise ratio spectrum.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expertise & Rationale

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[16] this compound (C₆H₉N₃) has three nitrogen atoms, and its molecular weight is 123.16 g/mol , consistent with this rule.[1][3] Under Electron Ionization (EI), the most predictable fragmentation is the cleavage of the bond beta to the pyridine ring (alpha to the aminomethyl nitrogen), a type of benzylic cleavage. This is because it results in a stable pyridinylmethyl cation.[16][17]

Predicted Mass Spectrum and Fragmentation

| m/z (mass-to-charge) | Ion | Comments |

| 123 | [M]⁺˙ | Molecular Ion (parent ion) |

| 122 | [M-H]⁺ | Loss of a hydrogen atom |

| 107 | [M-NH₂]⁺ | Loss of the aminomethyl group's NH₂ radical |

| 93 | [M-CH₂NH₂]⁺ | Benzylic cleavage , loss of aminomethyl radical. Likely the base peak. |

digraph "Fragmentation" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C6H9N3]+•\nm/z = 123\nMolecular Ion"]; F1 [label="[C6H8N2]+•\nm/z = 107\nLoss of •NH2"]; F2 [label="[C5H5N2]+ \nm/z = 93\nBase Peak\n(Benzylic Cleavage)"];

M -> F1 [label="- •NH2"]; M -> F2 [label="- •CH2NH2"]; }

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS (EI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Separation (Optional but Recommended): Inject 1 µL of the solution into a Gas Chromatograph (GC) to ensure sample purity before it enters the mass spectrometer. A standard capillary column (e.g., DB-5ms) with a temperature ramp (e.g., 50°C to 250°C) is typically used.

-

Ionization: As the compound elutes from the GC, it enters the Electron Ionization (EI) source. The standard electron energy used is 70 eV, which provides reproducible fragmentation patterns. The ion source temperature is typically maintained around 230-250°C.[18]

-

Mass Analysis: The resulting ions are accelerated into a quadrupole (or other) mass analyzer, which scans a specified mass-to-charge (m/z) range, for example, m/z 40-300.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the key fragment ions, comparing them against the predicted pattern.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification of this compound. The predicted ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon-hydrogen skeleton. The IR spectrum validates the presence and nature of the primary aromatic and aliphatic amine functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data suitable for research, development, and regulatory purposes.

References

- 1. achmem.com [achmem.com]

- 2. 771574-03-9|this compound|BLD Pharm [bldpharm.com]

- 3. 6-(AMINOMETHYL)-3-AMINOPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Aminomethyl)pyridine(3731-52-0) IR Spectrum [chemicalbook.com]

- 6. 4-Pyridinemethaneamine (3731-53-1) 1H NMR [m.chemicalbook.com]

- 7. 6-Methyl-pyridin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. tsijournals.com [tsijournals.com]

- 14. scirp.org [scirp.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. GCMS Section 6.15 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 6-(Aminomethyl)pyridin-3-amine

Introduction

6-(Aminomethyl)pyridin-3-amine is a substituted pyridine derivative of increasing interest within pharmaceutical research and development. Its chemical structure, featuring both a primary aliphatic amine and an aromatic amine, suggests a versatile chemical profile with potential applications as a key building block or active pharmaceutical ingredient (API). Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is paramount for its successful incorporation into drug discovery and development pipelines. This guide provides a comprehensive overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.

| Property | Value | Source |

| CAS Number | 771574-03-9 | [1][2][3][4] |

| Molecular Formula | C₆H₉N₃ | [2][3] |

| Molecular Weight | 123.16 g/mol | [2][3] |

| Predicted Boiling Point | 303.8 ± 27.0 °C | [3] |

| Predicted Density | 1.173 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 8.76 ± 0.39 | [3] |

| Storage Temperature | 2-8°C | [3] |

The presence of two basic nitrogen centers suggests that the solubility of this compound will be highly dependent on pH. The compound is commercially available as a free base and as a hydrochloride salt, with the salt form often exhibiting improved solubility and stability.[5][6]

Part 1: Aqueous and Solvent Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is critical for formulation development and predicting its in vivo behavior.[7] We will explore both thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[8]

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration. Care must be taken to avoid precipitation or adsorption of the compound to the filter material.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

| Solvent/Buffer | pH | Temperature (°C) | Expected Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | High |

| Acetate Buffer | 4.5 | 25 | Moderate to High |

| Phosphate Buffer | 6.8 | 25 | Low to Moderate |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Low |

| Water | ~7.0 | 25 | Low |

| Ethanol | N/A | 25 | Soluble |

| Methanol | N/A | 25 | Soluble |

| DMSO | N/A | 25 | Freely Soluble |

Note: The expected solubility is inferred from the chemical structure and general behavior of aminopyridines. Actual experimental data is required for confirmation.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in early discovery.[7]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Diagram: Solubility Assessment Workflow

References

- 1. 771574-03-9|this compound|BLD Pharm [bldpharm.com]

- 2. achmem.com [achmem.com]

- 3. 6-(AMINOMETHYL)-3-AMINOPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 771574-03-9 [sigmaaldrich.com]

- 5. This compound Dihydrochloride(WXC02330) | 926018-98-6 [amp.chemicalbook.com]

- 6. danabiosci.com [danabiosci.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Ascendant Trajectory of 3,6-Diaminopyridine Derivatives: A Technical Guide for Drug Discovery and Materials Science

Abstract

The 3,6-diaminopyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the design and synthesis of novel therapeutic agents and advanced functional materials. This in-depth technical guide provides a comprehensive literature review of 3,6-diaminopyridine derivatives, meticulously curated for researchers, scientists, and drug development professionals. We navigate through the synthetic intricacies, explore the nuanced chemical reactivity, and illuminate the burgeoning applications of these compounds in medicinal chemistry and materials science. This guide is designed to serve as a practical and authoritative resource, empowering the scientific community to unlock the full potential of this versatile chemical entity.

Introduction: The Strategic Importance of the 3,6-Diaminopyridine Core

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and agrochemicals, underscoring its significance in the realm of bioactive molecules.[1] The introduction of amino substituents onto the pyridine core profoundly influences its electronic properties, basicity, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets. Among the various diaminopyridine isomers, the 3,6-diamino substitution pattern offers a unique combination of electronic and steric features that have been adeptly exploited in the development of targeted therapies and functional polymers. This guide will delve into the chemistry and applications of this specific scaffold, providing insights into its strategic value in modern chemical research.

Synthetic Strategies: Accessing the 3,6-Diaminopyridine Scaffold

The efficient and regioselective synthesis of diaminopyridines is a critical first step in the exploration of their chemical and biological potential. While various methods exist for the synthesis of diaminopyridines in general, accessing the 3,6-isomer often requires specific strategies.

Synthesis of the Parent 3,6-Diaminopyridine

A common route to aminopyridines involves the amination of halopyridines. For instance, 2,6-diaminopyridine can be synthesized from 2,6-dichloropyridine by reaction with aqueous ammonia in the presence of a copper catalyst at elevated temperatures and pressures.[2] A similar strategy can be envisioned for the synthesis of 3,6-diaminopyridine, likely starting from a dihalopyridine precursor such as 3,6-dichloropyridine or 3,6-dibromopyridine. Another established method for the synthesis of aminopyridines is the Hofmann rearrangement of pyridinecarboxamides. For example, 3-aminopyridine can be prepared from nicotinamide by treatment with an alkaline potassium hypobromite solution.[3]

General Experimental Protocol for Amination of Dihalopyridines:

A detailed protocol for the synthesis of 2,6-diaminopyridine from 2,6-dichloropyridine is provided as a representative example of this synthetic approach.

-

Materials: 2,6-Dichloropyridine, aqueous ammonia (30 wt. %), copper powder.

-

Procedure:

-

In a high-pressure autoclave, combine 59 g of 2,6-dichloropyridine, 150 g of aqueous ammonia (30 wt. % NH₃), and 9 g of copper powder.[2]

-

Purge the autoclave with nitrogen gas.

-

Heat the reaction mixture to 240 °C for a specified period.

-

After cooling, carefully vent the autoclave and isolate the product. Purification is typically achieved by recrystallization or chromatography.

-

Synthesis of 3,6-Diaminopyridine Derivatives

The true value of the 3,6-diaminopyridine scaffold lies in its derivatization to generate libraries of compounds with diverse functionalities.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot fashion. A variety of 2-amino-3-cyanopyridine derivatives can be synthesized via a four-component reaction, often under solvent-free conditions using microwave irradiation.[4] This strategy can be adapted to generate substituted 3,6-diaminopyridine analogs.

Illustrative MCR for 2-Aminopyridine Synthesis: A representative protocol for the synthesis of 2-amino-3-cyanopyridine derivatives is outlined below.

-

Reactants: Enaminone, malononitrile, and a primary amine.

-

Procedure:

-

Combine equimolar amounts of the enaminone, malononitrile, and the desired primary amine in a reaction vessel.

-

Heat the mixture at 80 °C for 3 hours under solvent-free conditions.[5]

-

The product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

-

The 3,6-diaminopyridine core can serve as a building block for the synthesis of more complex, fused heterocyclic systems with significant biological activity. For example, 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as protein kinase inhibitors.[6]

Synthetic Workflow for Fused Pyrazolopyridines:

Caption: Synthesis of pyrazolo[3,4-b]pyridine derivatives.

Chemical Properties and Reactivity: The Art of Selective Functionalization

The presence of two amino groups and a nitrogen atom within the pyridine ring endows 3,6-diaminopyridine with a rich and complex reactivity profile. Understanding the regioselectivity of its reactions is paramount for the rational design of its derivatives.

Regioselectivity in Electrophilic Aromatic Substitution

The amino groups are strongly activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating towards electrophilic aromatic substitution. The interplay of these electronic effects, along with steric hindrance, governs the position of substitution.

Selective Functionalization of the Amino Groups

The differential reactivity of the two amino groups can be exploited for selective functionalization. For instance, in 3,6-diaminothieno[2,3-b]pyridine-5-carbonitriles, the amino group at the C(3) position is found to be more reactive towards acylation with chloroacetyl chloride.[7] This selectivity can be predicted by analyzing the Fukui indices, which quantify the reactivity of different sites in a molecule.

Workflow for Selective Acylation:

Caption: Regioselective acylation of a diaminothienopyridine.

Medicinal Chemistry Applications: Targeting Disease with Precision

The 3,6-diaminopyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in diseases such as cancer and neurodegenerative disorders.

Cyclin-Dependent Kinase (CDK) Inhibitors

A novel series of 3-acyl-2,6-diaminopyridines has been designed and synthesized as inhibitors of cyclin-dependent kinases (CDKs).[8] Certain compounds from this series exhibited potent inhibitory activity against CDK1 and CDK2 and demonstrated cellular antiproliferative effects in various tumor cell lines.

Inhibitors of Other Protein Kinases

Derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been identified as inhibitors of several disease-relevant protein kinases, including DYRK1A, CDK5, and GSK-3.[6] Notably, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has emerged as a promising lead compound for the development of therapeutics for Alzheimer's disease.[6]

Quantitative Biological Activity of Diaminopyridine Derivatives:

| Compound Class | Target Kinase(s) | Representative IC₅₀ Values (µM) | Reference |

| 3-Acyl-2,6-diaminopyridines | CDK1, CDK2 | Not explicitly stated in abstract | [8] |

| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridines | DYRK1A, CDK5, GSK-3 | DYRK1A = 11; CDK5 = 0.41; GSK-3 = 1.5 | [6] |

| Diaminopyrimidine Derivatives | FAK | 0.094 - 0.130 | [9] |

Mechanism of Action and Signaling Pathways

The anticancer activity of many kinase inhibitors derived from the diaminopyridine scaffold is attributed to their ability to compete with ATP for binding to the kinase domain of the target protein. This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration. For instance, inhibitors of Focal Adhesion Kinase (FAK) can block FAK-mediated signaling pathways, including the phosphorylation of S6 ribosomal protein, ERK, and AKT.[9]

Simplified Kinase Inhibition Signaling Pathway:

Caption: Inhibition of the FAK signaling pathway.

Materials Science Applications: From Polymers to Sensors

The unique structural and electronic properties of 3,6-diaminopyridine derivatives also make them attractive building blocks for the creation of novel functional materials.

Polymer Chemistry

2,6-Diaminopyridine has been used in the synthesis of polymers with interesting properties, such as thermo- and water-responsive shape memory effects. These polymers are typically synthesized through condensation polymerization with diisocyanates and other monomers. The incorporation of the diaminopyridine unit can enhance the thermal stability of the resulting polymer.

Fluorescent Probes and Dyes

The aminopyridine core is inherently fluorescent, and its photophysical properties can be tuned by chemical modification. Derivatives of 2-amino-3-cyanopyridine exhibit fluorescence with emission wavelengths that are sensitive to the polarity of the solvent, making them potential candidates for use as fluorescent probes in biological imaging.[4] Furthermore, 3,6-diaminoacridine, a related heterocyclic system, has been extensively studied for its interaction with DNA, where its fluorescence properties are modulated by the DNA base composition.[10] While specific photophysical data for 3,6-diaminopyridine derivatives is still emerging, the broader class of aminopyridines shows promise in this area.

General Photophysical Properties of Aminopyridines:

| Compound Class | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Quantum Yield (Φ) | Reference |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | ~270 nm | ~480-485 nm | 0.22 - 0.44 | [11] |

| 2-amino-3-cyanopyridine derivatives | Varies with solvent | 350 - 437 nm | Not specified | [4] |

Conclusion and Future Perspectives

The 3,6-diaminopyridine scaffold represents a versatile and valuable platform for the development of both novel therapeutics and advanced materials. Its synthetic accessibility and tunable chemical and photophysical properties have already led to the discovery of potent kinase inhibitors and promising polymeric materials. The future of 3,6-diaminopyridine research is bright, with ample opportunities for further exploration. The development of more efficient and regioselective synthetic methods will undoubtedly accelerate the discovery of new derivatives with enhanced biological activity and material properties. A deeper understanding of the structure-activity and structure-property relationships will guide the rational design of next-generation compounds. As our knowledge of this remarkable heterocyclic system continues to expand, so too will its impact on human health and technology.

References

- 1. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sciforum.net [sciforum.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles [mdpi.com]

- 8. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Diamine: Harnessing 6-(Aminomethyl)pyridin-3-amine in Modern Synthesis

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among these, 6-(Aminomethyl)pyridin-3-amine has emerged as a highly valuable and versatile scaffold. Its unique structural arrangement, featuring a primary aliphatic amine and a primary aromatic amine tethered to a pyridine core, offers a dual-pronged reactivity profile that enables its application in a diverse array of synthetic transformations. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Attributes and Synthetic Potential

This compound possesses two distinct nucleophilic centers: the benzylic-type aminomethyl group at the 6-position and the amino group at the 3-position of the pyridine ring. The aliphatic amine is generally more basic and nucleophilic than its aromatic counterpart, allowing for chemoselective reactions under carefully controlled conditions. This differential reactivity is a key feature that synthetic chemists can exploit to build molecular complexity in a stepwise and controlled manner.

The pyridine ring itself imparts a degree of rigidity and specific geometric constraints to molecules derived from this building block. Furthermore, the nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a common and often crucial interaction in ligand-receptor binding. These inherent properties make this compound a privileged scaffold in the design of kinase inhibitors and other targeted therapeutics.[1][2]

Application in the Synthesis of Kinase Inhibitors

The aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors, often serving as a "hinge-binder" that interacts with the backbone of the ATP-binding pocket of the kinase.[3][4] The strategic placement of the two amine functionalities on the this compound scaffold allows for the elaboration of molecules that can effectively span and interact with key regions of the kinase active site.

A prominent application of this building block lies in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and some cancers.[1][5] The following sections will detail a representative synthetic protocol for the preparation of a GSK-3β inhibitor, showcasing the practical utility of this compound.

Key Reactions and Transformations

The dual amine functionality of this compound allows for its participation in a variety of classical and modern synthetic reactions, including:

-

N-Acylation: The selective acylation of either the aliphatic or aromatic amine can be achieved by carefully choosing the reaction conditions and acylating agent. This reaction is fundamental for introducing amide functionalities, which are prevalent in drug molecules.

-

Reductive Amination: The primary amines can react with aldehydes or ketones to form imines, which can then be reduced to secondary or tertiary amines. This is a powerful method for introducing diverse alkyl or aryl substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The aromatic amine can participate in SNAr reactions, typically with electron-deficient aromatic or heteroaromatic systems, to form new carbon-nitrogen bonds.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are also common motifs in biologically active compounds.

Detailed Application Protocol: Synthesis of a Pyrimidinylaminopyridine-based Kinase Inhibitor

This protocol details a representative two-step synthesis of a potent kinase inhibitor scaffold, starting from this compound. The first step involves a nucleophilic aromatic substitution reaction with a dichloropyrimidine, followed by an acylation of the aliphatic amine.

Protocol 1: Synthesis of N-(5-amino-6-(pyrimidin-2-ylamino)pyridin-2-yl)methyl)acetamide

This protocol is a representative example of how this compound can be sequentially functionalized to create a complex heterocyclic system with potential kinase inhibitory activity.

Step 1: Synthesis of 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine

This step involves the selective nucleophilic aromatic substitution of a chlorine atom on 2,4-dichloropyrimidine by the more nucleophilic aromatic amine of this compound.

Materials:

-

This compound (1.0 eq)

-

2,4-Dichloropyrimidine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

n-Butanol

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

To a solution of this compound (1.0 g, 8.12 mmol) in n-butanol (20 mL) is added 2,4-dichloropyrimidine (1.33 g, 8.93 mmol) and DIPEA (2.83 mL, 16.24 mmol).

-

The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine as a solid.

Rationale: The use of a polar aprotic solvent like n-butanol facilitates the SNAr reaction. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction. The reaction is driven to completion by heating.

Step 2: Synthesis of N-((5-amino-6-(pyrimidin-2-ylamino)pyridin-2-yl)methyl)acetamide

This step involves the selective acylation of the more nucleophilic aliphatic amine.

Materials:

-

6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine (1.0 g, 4.36 mmol) in anhydrous DCM (20 mL) at 0 °C is added triethylamine (1.22 mL, 8.72 mmol).

-

Acetyl chloride (0.37 mL, 5.23 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or silica gel chromatography to yield N-((5-amino-6-(pyrimidin-2-ylamino)pyridin-2-yl)methyl)acetamide.

Rationale: The reaction is carried out at low temperature to control the reactivity of the acetyl chloride. Triethylamine is used as a base to neutralize the HCl byproduct. The selective acylation of the aliphatic amine is due to its higher nucleophilicity compared to the aromatic amine.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold.

Data Summary

| Compound Name | Starting Material | Key Reagent | Reaction Type | Typical Yield | Purity |

| 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine | This compound | 2,4-Dichloropyrimidine | SNAr | 60-75% | >95% |

| N-((5-amino-6-(pyrimidin-2-ylamino)pyridin-2-yl)methyl)acetamide | 6-(Aminomethyl)-N-(pyrimidin-2-yl)pyridin-3-amine | Acetyl Chloride | N-Acylation | 70-85% | >98% |

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its inherent dual reactivity, coupled with the favorable pharmacological properties of the aminopyridine scaffold, makes it an invaluable tool for the modern synthetic chemist. The protocols and insights provided herein are intended to serve as a practical guide for harnessing the full potential of this versatile building block in the quest for novel and effective therapeutic agents. The ability to selectively functionalize its two distinct amine groups opens a gateway to a vast chemical space, ripe for exploration in drug discovery and development.

References

- 1. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 6-(Aminomethyl)pyridin-3-amine in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Fragment in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets, offering a fertile ground for the development of novel therapeutics. 6-(Aminomethyl)pyridin-3-amine is one such versatile building block. Its unique arrangement of a flexible aminomethyl group and a nucleophilic aromatic amine on a pyridine core provides an ideal framework for creating compounds with diverse pharmacological activities. The pyridine ring itself is a common motif in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1] This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, supported by detailed experimental protocols.

The strategic placement of two distinct amino functionalities allows for selective chemical modifications. The primary aliphatic amine of the aminomethyl group is highly reactive and suitable for forming amide, sulfonamide, or urea linkages, while the aromatic amine at the 3-position is a key nucleophile for reactions like nucleophilic aromatic substitution (SNAr) with electron-deficient heterocycles, a cornerstone of many kinase inhibitor syntheses. This dual reactivity makes this compound a powerful tool for constructing complex molecules and exploring structure-activity relationships (SAR).

Core Application: A Key Building Block for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major focus of drug discovery. The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[3]

While direct examples showcasing this compound in approved drugs are emerging, its derivatives are featured in patented and preclinical kinase inhibitors. For instance, the closely related 6-(methylaminomethyl)pyridin-3-yl moiety is a key component of potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[4] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.

The general strategy for synthesizing such inhibitors involves the reaction of the aminopyridine scaffold with a substituted pyrimidine, often a chloropyrimidine. The aromatic amine of the aminopyridine derivative displaces a chlorine atom on the pyrimidine ring in an SNAr reaction.[5]

Signaling Pathway Context: CDK2 in the Cell Cycle

To understand the significance of inhibiting CDK2, it is essential to visualize its role in cell cycle progression. CDK2, in complex with its regulatory partner Cyclin E, primarily governs the transition from the G1 (Gap 1) phase to the S (Synthesis) phase, where DNA replication occurs.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound and related compounds, leading to the formation of kinase inhibitor scaffolds.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Chloropyrimidine

This protocol outlines the fundamental reaction for coupling the aminopyridine core with a pyrimidine ring, a common step in the synthesis of many kinase inhibitors.

Workflow Diagram:

Materials:

| Reagent/Solvent | M.W. | Amount | Moles (mmol) |

| This compound | 123.16 | 1.0 g | 8.12 |

| 4,6-Dichloropyrimidine | 148.99 | 1.21 g | 8.12 |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.83 mL | 16.24 |

| n-Butanol | 74.12 | 40 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Silica Gel | - | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 8.12 mmol) and 4,6-dichloropyrimidine (1.21 g, 8.12 mmol).

-

Add n-butanol (40 mL) followed by diisopropylethylamine (DIPEA) (2.83 mL, 16.24 mmol).

-

Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product, N-(6-(aminomethyl)pyridin-3-yl)-6-chloropyrimidin-4-amine.

Causality and Insights: The use of a base like DIPEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. n-Butanol is a suitable high-boiling solvent that allows the reaction to proceed at an elevated temperature, which is often necessary for SNAr reactions with less activated pyrimidines.

Protocol 2: N-Acylation of the Aminomethyl Group

This protocol details the acylation of the primary aliphatic amine, a common step to introduce further diversity and modulate the properties of the molecule. This reaction is generally high-yielding and chemoselective for the more nucleophilic aliphatic amine over the less reactive aromatic amine.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles (mmol) |

| This compound | 123.16 | 1.0 g | 8.12 |

| Acetyl Chloride | 78.50 | 0.63 mL | 8.93 |

| Triethylamine (TEA) | 101.19 | 2.26 mL | 16.24 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Dissolve this compound (1.0 g, 8.12 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.26 mL, 16.24 mmol) to the solution.

-

Slowly add acetyl chloride (0.63 mL, 8.93 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction for completion using TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product, N-((5-aminopyridin-2-yl)methyl)acetamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Insights: The reaction is performed at 0 °C to control the exothermic nature of the acylation. Triethylamine acts as a base to scavenge the HCl produced. The higher nucleophilicity of the sp³-hybridized nitrogen of the aminomethyl group compared to the sp²-hybridized aromatic amine ensures high chemoselectivity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly for targets like CDKs, highlights its potential in the development of novel cancer therapeutics. The synthetic protocols provided herein offer a practical guide for researchers to utilize this scaffold in their drug discovery programs. Future applications may extend to other therapeutic areas, such as neurodegenerative diseases, where kinase activity is also implicated. The dual functionality of this molecule will continue to make it a cornerstone for the construction of diverse and complex compound libraries, accelerating the discovery of new medicines.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US11472791B2 - Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

Application Note: A Guide to the Synthesis of Novel Pyridine Derivatives

Abstract

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence underscores the continuous need for robust and versatile synthetic methodologies to access novel derivatives with tailored properties. This guide provides an in-depth exploration of both classical and contemporary strategies for constructing the pyridine scaffold. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind these protocols, offering field-proven insights to empower researchers in their synthetic endeavors. We cover foundational multi-component reactions like the Hantzsch and Kröhnke syntheses, as well as modern transition-metal-catalyzed approaches and the integration of enabling technologies such as microwave irradiation and continuous flow processing.

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine motif is a "privileged scaffold" in medicinal chemistry, a structural framework that is recurrent in a multitude of bioactive molecules.[3][4] Approximately 20% of the top 200 drugs feature a pyridine-containing compound as an active or starting ingredient.[5] Its significance stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a versatile ligand in catalysis.[2][6] The development of efficient, regioselective, and scalable methods for pyridine synthesis is therefore a critical objective in organic and medicinal chemistry, enabling the exploration of new chemical space and the optimization of lead compounds.[7][8]

Foundational Strategies: Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[6] These methods are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this reaction remains one of the most direct and reliable methods for synthesizing 1,4-dihydropyridines, which are readily oxidized to the corresponding pyridines.[9][10] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[10][11]

Causality and Mechanistic Insight: The reaction's success hinges on a cascade of well-understood transformations. The mechanism involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[9][12] A subsequent Michael addition between these two intermediates forms a 1,5-dicarbonyl compound, which then undergoes cyclization and dehydration to yield the dihydropyridine core.[9][12] The final aromatization step provides the thermodynamic driving force for the reaction.

Workflow: Hantzsch Pyridine Synthesis

Caption: General workflow for the Hantzsch pyridine synthesis.

Protocol 1: General Procedure for Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 25 mL of ethanol.

-

Addition of Ammonia: To the stirred solution, add 7.5 mL of concentrated aqueous ammonia (approx. 28%). An exothermic reaction is typically observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of Dihydropyridine: Cool the mixture in an ice bath. The 1,4-dihydropyridine product will often precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

-

Aromatization (Oxidation): Dissolve the crude dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent (e.g., a stoichiometric amount of ceric ammonium nitrate or nitric acid) portion-wise while monitoring the temperature.

-

Work-up and Purification: After the oxidation is complete (as indicated by TLC), pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude pyridine derivative by column chromatography or recrystallization.

Self-Validation: The formation of the 1,4-DHP intermediate is often confirmed by its characteristic yellow color and precipitation. Successful oxidation is marked by the disappearance of this color. Purity can be confirmed by NMR spectroscopy and melting point analysis.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[13] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[14][15]

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the α-pyridinium salt to form a pyridinium ylide. This ylide serves as a Michael donor, adding to the α,β-unsaturated carbonyl compound.[13] The resulting 1,5-dicarbonyl intermediate undergoes a cyclization-dehydration cascade with ammonia (from ammonium acetate) to furnish the final substituted pyridine product.[13][14] This convergent approach allows for significant structural diversity in the final product.

Mechanism: Kröhnke Pyridine Synthesis

Caption: Key stages of the Kröhnke pyridine synthesis mechanism.

Protocol 2: One-Pot Kröhnke Synthesis of 2,4,6-Triphenylpyridine

-

Reactant Preparation: Prepare the α-pyridinium methyl ketone salt by reacting 2-bromoacetophenone with pyridine.

-

Reaction Setup: In a round-bottom flask, dissolve the phenacylpyridinium bromide (1 equiv.), chalcone (benzalacetophenone, 1 equiv.), and ammonium acetate (10 equiv.) in glacial acetic acid.

-

Heating: Heat the mixture to reflux (approx. 120 °C) for 4-6 hours until the reaction is complete (monitored by TLC).

-

Isolation and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 2,4,6-triphenylpyridine.

Trustworthiness: The use of a large excess of ammonium acetate ensures a sufficient supply of ammonia for the cyclization step and drives the equilibrium towards product formation. The reaction is robust and tolerates a wide variety of functional groups on both the ketone and the Michael acceptor.[14]

Modern Synthetic Methodologies

While classical methods are powerful, modern organic synthesis demands greater efficiency, selectivity, and functional group tolerance. Recent advancements have focused on transition-metal catalysis and domino reactions to meet these needs.[6]

Transition-Metal-Catalyzed C–H Functionalization